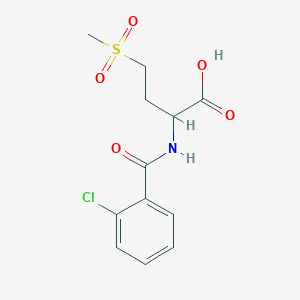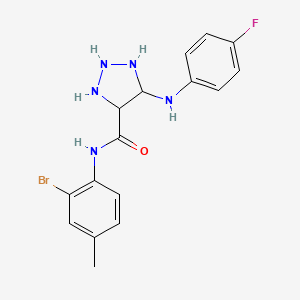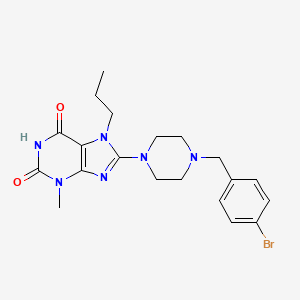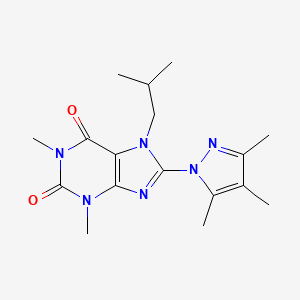
1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-nitrophenyl)tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C18H18ClN3O3 and its molecular weight is 359.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxo-Transfer Reactivity and Catalysis : The compound's reactivity in oxo-transfer processes was explored, particularly its behavior in catalytic secondary oxo transfer reactions. These studies contribute to the understanding of catalysis and reaction mechanisms involving nitro and pyridine groups (Goodwin et al., 2001).
Polymeric Oximes and Catalytic Esterolysis : Research has been conducted on optically active polymers containing oxime groups, with applications in catalyzing esterolysis reactions. This includes studies on the kinetics and factors affecting the catalytic behavior of these polymers (Aglietto et al., 1985).
Synthesis and Characterization of High-Refractive Polymers : The compound is used in the synthesis and characterization of organo-soluble polyphenylquinoxalines, demonstrating significant potential in the creation of materials with ultra-high refractive indices and low birefringences, which could have applications in optics and photonics (Li et al., 2010).
Investigations in Organic Chemistry : Studies have also delved into the modification of electrophilic centers and substituents in pyridinolysis reactions, contributing to the broader understanding of organic reaction mechanisms (Um et al., 2006).
Electrochromic Properties and Applications : Research on electrochromic polymers, which change color when a voltage is applied, has incorporated 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole (a related compound), exploring its use in electrochromic devices (Variş et al., 2007).
Application in Corrosion Inhibition : The compound's derivatives, particularly those related to oxadiazoles, have been studied for their effects on corrosion inhibition, highlighting the potential application in protecting metals against corrosion (Lagrenée et al., 2001).
Use in Chemical Synthesis : The compound and its derivatives have been utilized in the conversion of oximes to carbonyl compounds, showcasing a potential role in synthetic organic chemistry and the development of eco-friendly reaction conditions (Kim et al., 2010).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methoxy]-1-(4-nitrophenyl)piperidin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-15-3-1-14(2-4-15)13-25-20-16-9-11-21(12-10-16)17-5-7-18(8-6-17)22(23)24/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOZCZONYKWSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B2827888.png)



![1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2827895.png)


![4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B2827900.png)

![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2827903.png)
![2-((3-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2827904.png)


![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2827911.png)
